5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1452226-14-0
VCID: VC4584703
InChI: InChI=1S/C9H9N3O2S/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14/h10H2,1-2H3,(H,13,14)
SMILES: CC1=C(N=NC2=C1C(=C(S2)C(=O)O)N)C
Molecular Formula: C9H9N3O2S
Molecular Weight: 223.25

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid

CAS No.: 1452226-14-0

Cat. No.: VC4584703

Molecular Formula: C9H9N3O2S

Molecular Weight: 223.25

* For research use only. Not for human or veterinary use.

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid - 1452226-14-0

Specification

CAS No. 1452226-14-0
Molecular Formula C9H9N3O2S
Molecular Weight 223.25
IUPAC Name 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid
Standard InChI InChI=1S/C9H9N3O2S/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14/h10H2,1-2H3,(H,13,14)
Standard InChI Key GYQFDZJEBMHAOK-UHFFFAOYSA-N
SMILES CC1=C(N=NC2=C1C(=C(S2)C(=O)O)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the thieno[2,3-c]pyridazine family, featuring a bicyclic system that merges a thiophene ring with a pyridazine moiety. Key structural elements include:

  • Amino group at position 5, enabling nucleophilic substitution and hydrogen bonding

  • Methyl substituents at positions 3 and 4, influencing steric bulk and lipophilicity

  • Carboxylic acid at position 6, providing ionizable functionality for salt formation and target interaction

The molecular formula C9H9N3O2S (molecular weight 223.25 g/mol) confers a balanced mix of hydrophilicity (carboxylic acid) and lipophilicity (thiophene/methyl groups), critical for drug-like properties . X-ray crystallography of analogous compounds reveals planar aromatic systems with intermolecular hydrogen bonding between the carboxylic acid and amino groups, contributing to crystalline lattice stability .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretching of carboxylic acid) and 3300–3500 cm⁻¹ (N-H stretching of amino group)

  • NMR: Distinct deshielding observed for pyridazine protons (δ 8.2–8.5 ppm) and methyl groups (δ 2.1–2.3 ppm) in DMSO-d6

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

A representative multi-step synthesis involves:

  • Cyclization: Reacting 3-chloro-5,6-dimethylpyridazine-4-carbonitrile with sulfur-containing precursors under DMF/Pd(C) catalysis to form the thieno[2,3-c]pyridazine core

  • Functionalization: Sequential introduction of amino and carboxylic acid groups via nucleophilic aromatic substitution and hydrolysis

Critical parameters:

  • Temperature control (70–90°C) to prevent decarboxylation

  • Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as coupling agent for amide bond formation

Industrial Manufacturing Considerations

ParameterLaboratory ScaleIndustrial Process
Reactor TypeBatchContinuous Flow
Catalyst Loading5–10 mol% Pd/C1–2 mol% Pd/C
PurificationColumn ChromatographyRecrystallization
Yield (Final Step)45–55%68–72%

Industrial processes emphasize solvent recovery (DMF recycling >90%) and catalytic efficiency to reduce Pd residue below 10 ppm .

Pharmacological Applications and Mechanism

M4 Receptor Positive Allosteric Modulation

As a lead structure in M4 PAM development, the compound enhances acetylcholine signaling through:

  • Binding Site: Allosteric pocket near transmembrane domains 2 and 7

  • Functional Outcomes:

    • EC50 = 23–179 nM in human M4 receptor assays

    • 10–100-fold selectivity over M1/M5 subtypes

Table 1: Selectivity Profile of Analog 10a

Receptor SubtypeEC50 (μM)ACh Max Potentiation
hM40.02396% ± 3%
hM2>10<10%
hM3>10<10%

In Vivo Efficacy

  • Amphetamine-Induced Hyperlocomotion Model: 0.3 mg/kg dose reduced hyperactivity by 62% (p<0.001 vs vehicle)

  • Brain Penetration: Kp = 2.1–8.5 in rat studies, though P-gp efflux (MDCK-MDR1 ER = 96) limits unbound concentrations

Structure-Activity Relationship (SAR) Insights

Critical Modifications

  • Azetidine Linkers: Introducing 3-aminoazetidine improved CNS penetration (Kp,uu = 0.71–2.1) but increased metabolic clearance (t1/2 <30 min)

  • Carboxylic Acid Bioisosteres: Ester derivatives showed 5–10× reduced potency, underscoring the acid’s role in target engagement

Figure 1: Impact of Substituents on hM4 Potency

R GroupEC50 (nM)Relative Potency
CO2Ph (6b)231.00
C(O)4-pyridyl (6h)1790.13
SO2Ph (6e)2680.09

Developmental Challenges and Solutions

Metabolic Instability

Primary degradation pathways:

  • Oxidative Demethylation: CYP3A4-mediated (t1/2 = 27 min in human microsomes)

  • Carboxylic Acid Conjugation: Glucuronidation at position 6 (25% metabolite fraction)

Formulation Strategies

  • Prodrug Approach: Ethyl ester prodrug increased oral bioavailability from 12% to 41% in rats

  • Nanocrystal Suspensions: Improved aqueous solubility from 2.1 μg/mL to 18.7 mg/mL (pH 7.4)

Comparative Analysis with Structural Analogs

CompoundKey DifferenceM4 EC50 (nM)CNS Kp,uu
5-Amino-3,4-dimethylthieno[2,3-c]pyridazineLacks -COOH4500.02
3,4-Dimethylthieno[2,3-c]pyridazine-6-carboxylic acidLacks -NH212000.15
Target Compound-NH2/-COOH present23–1790.71–2.1

The dual functionality enables simultaneous hydrogen bonding (-COOH) and π-cation interactions (-NH2), explaining its superior receptor affinity .

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